molecular formula C8H7N3O2 B13557772 3-amino-1H-indazole-7-carboxylic acid

3-amino-1H-indazole-7-carboxylic acid

Cat. No.: B13557772
M. Wt: 177.16 g/mol
InChI Key: ZMGYWIGBOSVCKH-UHFFFAOYSA-N
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Description

3-amino-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an amino group at the 3-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by cyclization and subsequent functional group modifications . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as 1H-indazole-3-carboxylic acid and 2H-indazole-3-carboxylic acid . These compounds share the indazole core structure but differ in the position and type of functional groups attached.

Uniqueness

What sets 3-amino-1H-indazole-7-carboxylic acid apart is the specific positioning of the amino and carboxylic acid groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)

InChI Key

ZMGYWIGBOSVCKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NN=C2N

Origin of Product

United States

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